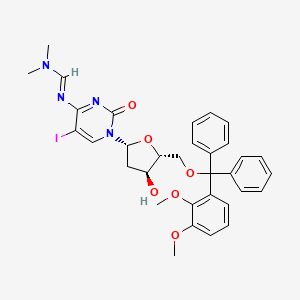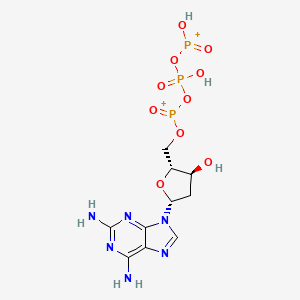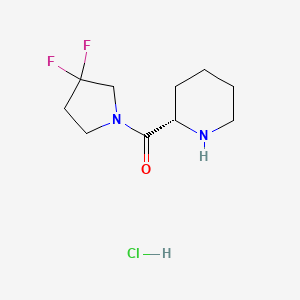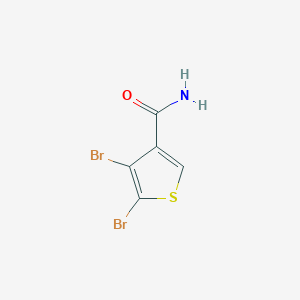![molecular formula C9H12N2O3 B12074922 Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales uniques et de ses applications potentielles. Ce composé est caractérisé par un système de cycles fusionnés qui comprend à la fois des motifs pyrazole et oxazepine, ce qui en fait un sujet d'étude pour sa réactivité chimique et ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrazole, suivie de la formation du cycle oxazepine par des réactions de cyclisation. Les étapes clés comprennent :
Formation du cycle pyrazole : Cela peut être réalisé en faisant réagir des hydrazines avec des 1,3-dicétones en conditions acides ou basiques.
Cyclisation pour former l'oxazepine : L'intermédiaire pyrazole est ensuite soumis à une cyclisation avec des réactifs appropriés tels que des époxydes ou des haloalcanes pour former le cycle oxazepine.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela inclut l'utilisation de réacteurs à haute pression, de systèmes à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire à différentes positions du système cyclique fusionné, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Agents halogénants comme le N-bromosuccinimide (NBS) pour la bromation.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine, chacun ayant potentiellement des propriétés et des applications différentes.
Applications de la recherche scientifique
Le 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle a été étudié pour ses applications dans plusieurs domaines :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel le 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle exerce ses effets est souvent lié à sa capacité à interagir avec des cibles moléculaires spécifiques. Ces interactions peuvent impliquer :
Inhibition enzymatique : Liaison aux sites actifs des enzymes, inhibant ainsi leur activité.
Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.
Intercalation de l'ADN : Insertion entre les paires de bases de l'ADN, affectant les processus de réplication et de transcription.
Applications De Recherche Scientifique
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate has been studied for its applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Le 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle peut être comparé à d'autres composés similaires tels que :
Dérivés de pyrazolo[1,5-a][1,4]diazépine : Ces composés partagent un système cyclique fusionné similaire, mais diffèrent par les atomes et les groupes fonctionnels spécifiques présents.
Dérivés d'oxazepine : Composés avec un cycle oxazepine mais sans le motif pyrazole.
Dérivés de pyrazole : Composés contenant le cycle pyrazole mais sans la structure oxazepine fusionnée.
La singularité du 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle réside dans son système cyclique fusionné spécifique, qui confère des propriétés chimiques et biologiques distinctes non trouvées dans d'autres composés similaires.
Ce survol détaillé fournit une compréhension complète du 5,6,7,8-tétrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate de méthyle, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés apparentés.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-9(12)7-6-8-11(10-7)4-2-3-5-14-8/h6H,2-5H2,1H3 |
Clé InChI |
FRZYFPLSQAEMSW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NN2CCCCOC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
